molecular formula C21H15N3O4 B2832024 7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-62-0

7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2832024
CAS No.: 874396-62-0
M. Wt: 373.368
InChI Key: GPUKJSPEGPDXSG-UHFFFAOYSA-N
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Description

7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique structure that includes a chromeno[2,3-c]pyrrole core, which is fused with a pyridine ring and substituted with methyl and isoxazole groups. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzaldehyde derivative and a β-ketoester. The reaction is often catalyzed by acids or bases under reflux conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a pyridine-2-carbaldehyde derivative.

    Substitution with Isoxazole and Methyl Groups: The final steps involve the introduction of the isoxazole and methyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could help in the precise control of reaction conditions and the reduction of human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products may include 7-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-4-carboxylic acid.

    Reduction: Products may include 7-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diol.

    Substitution: Products may include various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound is of interest due to its potential bioactivity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Biological Activity

The compound 7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.37 g/mol. The structure features multiple heterocyclic components, which contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of chromeno[2,3-c]pyrrole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to This compound demonstrate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin .

Antioxidant Properties

The compound has also been associated with antioxidant activity. Research indicates that chromeno[2,3-c]pyrroles can act as effective scavengers of free radicals, potentially mitigating oxidative stress in biological systems . This property is crucial in the prevention of various diseases linked to oxidative damage.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar compounds. For example, certain derivatives have been shown to inhibit protein tyrosine kinase activity, which is vital in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth in various cancer models .

Neuroprotective Effects

There is emerging evidence suggesting that compounds within this class may exhibit neuroprotective effects. Some studies propose that these compounds can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted by Samanta et al. demonstrated the synthesis and evaluation of chromeno[2,3-c]pyrrole derivatives for their antimicrobial properties. The results indicated that several derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Antioxidant Activity Assessment

In a separate investigation focused on antioxidant properties, researchers evaluated the radical scavenging ability of various chromeno[2,3-c]pyrrole derivatives using DPPH and ABTS assays. The findings revealed significant antioxidant activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .

Study 3: Cancer Cell Line Studies

Research exploring the anticancer properties of related compounds found that they effectively inhibited cell proliferation in multiple cancer cell lines. The study reported IC50 values indicating strong cytotoxic effects at low concentrations, highlighting their potential as chemotherapeutic agents .

Summary of Findings

Activity Effectiveness Reference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantSignificant free radical scavenging
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveModulation of neuroinflammatory pathways

Properties

IUPAC Name

7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-11-6-7-15-13(9-11)19(25)17-18(14-5-3-4-8-22-14)24(21(26)20(17)27-15)16-10-12(2)28-23-16/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUKJSPEGPDXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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